molecular formula C7H8N2O B1618489 1-(6-methylpyrazin-2-yl)ethanone CAS No. 22047-26-3

1-(6-methylpyrazin-2-yl)ethanone

Cat. No.: B1618489
CAS No.: 22047-26-3
M. Wt: 136.15 g/mol
InChI Key: YVSDZDUKXQLFLV-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)ethanone (CAS: 22047-26-3) is a pyrazine derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . Its structure consists of a pyrazine ring substituted with a methyl group at position 6 and an acetyl group (-COCH₃) at position 2 (Figure 1). Synonyms include 2-acetyl-6-methylpyrazine and 6-methyl-2-acetylpyrazine . This compound is widely used as a flavoring agent due to its nutty aroma and as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-8-4-7(9-5)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSDZDUKXQLFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335904
Record name 1-(6-Methyl-2-pyrazinyl)ethanone
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22047-26-3
Record name 2-Acetyl-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22047-26-3
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Record name 1-(6-Methyl-2-pyrazinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methylpyrazin-2-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-methylpyrazin-2-yl)ethanone can be synthesized through various organic reactions. One common method involves the acylation of 6-methylpyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-methylpyrazin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-methylpyrazin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

Pyrazine Derivatives

Pyrazine analogs share the same heterocyclic core but differ in substituent positions and functional groups.

Compound Structure Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application References
This compound Pyrazine, 6-methyl, 2-acetyl C₇H₈N₂O 136.15 Methyl (C6), acetyl (C2) Flavoring agent, synthetic intermediate
2-(Methylamino)-1-(pyrazin-2-yl)ethanone Pyrazine, 2-acetyl, N-methylamino C₇H₉N₃O 151.17 Methylamino (C2), acetyl (C1) Pharmaceutical intermediate
2-((6-Methyl-2-nitroimidazo[1,2-a]pyrazin-8-yl)oxy)ethanol Fused nitroimidazole-pyrazine C₉H₁₀N₄O₄ 238.20 Nitroimidazole, hydroxyl Antimicrobial potential

Key Observations :

  • Amino substituents (e.g., methylamino in ) enhance hydrogen-bonding capacity, influencing pharmacokinetics.

Pyridine Derivatives

Pyridine analogs replace the pyrazine ring with a pyridine core, altering electronic properties and applications.

Compound Structure Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application References
1-(6-Methylpyridin-2-yl)ethanone Pyridine, 6-methyl, 2-acetyl C₈H₉NO 135.16 Methyl (C6), acetyl (C2) Synthetic intermediate
1-(6-Bromo-3-pyridyl)ethanone Pyridine, 6-bromo, 3-acetyl C₇H₆BrNO 216.04 Bromo (C6), acetyl (C3) Suzuki coupling precursor
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Pyridine-piperazine hybrid C₂₄H₂₂ClF₃N₂O 474.89 Chlorophenyl, trifluoromethyl Anti-Chagas agent (CYP51 inhibitor)

Key Observations :

  • Bromo substituents (e.g., ) enhance reactivity in cross-coupling reactions.
  • Piperazine-linked pyridines (e.g., ) exhibit targeted enzyme inhibition due to extended conjugation.

Isoquinoline and Quinoline Derivatives

These compounds feature larger aromatic systems, often with natural product origins.

Compound Structure Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application References
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline, methoxy, prenyl C₁₇H₁₉NO₂ 269.34 Methoxy (C6), prenyl (C7) Antiviral (anti-TMV activity)
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-amino hybrid C₁₇H₁₄N₂O 262.31 Quinoline-amino, acetyl Chalcone precursor for antibacterial agents

Key Observations :

  • Prenyl and methoxy groups (e.g., ) contribute to lipid solubility and membrane penetration.
  • Quinoline-amino hybrids (e.g., ) enable π-π stacking interactions, enhancing antibacterial efficacy.

Miscellaneous Heterocycles

Other heterocyclic analogs demonstrate diverse functionalization strategies.

Compound Structure Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application References
1-(6-Methylpyrimidin-4-yl)ethanone Pyrimidine, 6-methyl, 4-acetyl C₇H₈N₂O 136.15 Methyl (C6), acetyl (C4) Nucleobase analog
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone Pyrazolo-pyridazine C₉H₉N₃O₂ 191.19 Methoxy, fused bicyclic system Undisclosed (potential CNS activity)

Key Observations :

  • Pyrimidine analogs (e.g., ) mimic nucleobases, enabling DNA/RNA targeting.
  • Fused bicyclic systems (e.g., ) increase structural rigidity, affecting receptor binding.

Biological Activity

1-(6-Methylpyrazin-2-yl)ethanone, a compound characterized by its unique pyrazine structure, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C8H10N2O
  • Molecular Weight: 150.18 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings highlight the compound's effectiveness in combating common pathogens .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. A study assessed its ability to scavenge free radicals, revealing a significant reduction in oxidative stress markers in vitro. This suggests that the compound may play a role in protecting cells from oxidative damage.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The pyrazine ring may facilitate electron transfer processes that disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The study involved testing these compounds against a panel of resistant bacterial strains. Results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy .

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant properties of this compound in a cellular model. The compound was shown to significantly reduce levels of reactive oxygen species (ROS), indicating its potential utility in therapeutic applications aimed at reducing oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methylpyrazin-2-yl)ethanone
Reactant of Route 2
1-(6-methylpyrazin-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.